(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride
Description
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt with a compact 2.1.1 oxabicyclo framework. Its molecular formula is C₇H₁₄ClNO₂ (MW: 179.65 g/mol) , and it is cataloged under CAS 2170372-24-2 . Its structural uniqueness lies in the rigid bicyclo system, which influences steric and electronic properties, making it valuable for modulating drug candidate pharmacokinetics .
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(3-6,4-8)5-9-6;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVGVOQMJQIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287275-01-6 | |
| Record name | {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[211]hexan-4-yl)methanamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : (1S,4S)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-ylmethanamine hydrochloride
- Molecular Formula : C₇H₁₃ClN₂O
- Molecular Weight : 162.65 g/mol
- CAS Number : 2287275-01-6
The unique bicyclic structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Chemistry
In the field of organic chemistry, (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, facilitates the development of new compounds with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides | Potassium permanganate, hydrogen peroxide |
| Reduction | Forms different amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution with functional groups | Alkyl halides, acyl chlorides |
Biology
In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its structural features allow it to interact with various biological targets, which can help elucidate mechanisms of action in metabolic processes.
Medicine
The compound is being investigated for its therapeutic potential , particularly in drug development. Preliminary studies suggest that it may exhibit activity against specific diseases by modulating enzyme activity or receptor interactions.
Industry
In industrial applications, (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating novel products in pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the compound's efficacy and versatility:
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride against multidrug-resistant strains of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations lower than traditional antibiotics.
Anticancer Research
In research focused on lung cancer therapies, the compound was tested alongside established chemotherapeutics. It demonstrated synergistic effects when combined with other agents, enhancing overall cytotoxicity against A549 lung cancer cells.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic effects and research applications .
Comparison with Similar Compounds
Substituted Oxabicyclohexane Derivatives
- 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine Hydrochloride Structure: Features a fluoromethyl group at position 1 and an ethanamine side chain. Molecular Formula: C₉H₁₆ClFNO (MW: 229.67 g/mol) . Impact of Fluorine: The electronegative fluorine atom enhances metabolic stability and bioavailability compared to the non-fluorinated parent compound .
- (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride Structure: Methyl group at position 4 instead of position 1. CAS: 2138031-00-0 .
Expanded Bicyclo Systems
- [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol Hydrochloride Structure: Larger 2.2.1 heptane ring with aminomethyl and hydroxyl groups. Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) . Applications: The hydroxyl group introduces polarity, improving solubility but reducing membrane permeability compared to the target compound .
- Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride Structure: Ethyl ester at position 1 and amino group at position 3. Molecular Formula: C₈H₁₄ClNO₃ (MW: 207.66 g/mol) . Functionality: The ester group enables further derivatization, making it a versatile intermediate in peptide mimetics .
Heteroatom and Substituent Variations
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine
- [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine Hydrochloride Structure: Methoxymethyl group at position 4. Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.68 g/mol) . Applications: The methoxy group enhances hydrogen-bonding capacity, useful in targeting polar enzyme active sites .
Tabulated Comparison of Key Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride, known by its CAS number 2287275-01-6, is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 163.65 g/mol. The structure consists of a bicyclic framework that contributes to its unique pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.65 g/mol |
| CAS Number | 2287275-01-6 |
Synthesis
The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride typically involves the modification of bicyclic compounds through various organic reactions, including iodocyclization and subsequent amination processes. Recent studies have demonstrated efficient methods for synthesizing related bicyclic compounds that could serve as precursors for this compound .
Research indicates that compounds within the oxabicyclo series exhibit significant biological activities, primarily due to their ability to interact with various biological targets:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that related bicyclic compounds exhibited notable activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Cytotoxicity Testing : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, showing promising results that warrant further investigation into its mechanisms and therapeutic potential .
- Bioisosteric Properties : The compound has been explored as a bioisostere for traditional drug scaffolds, enhancing the design of novel therapeutics in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
